molecular formula C16H17FN2O B5481840 N-[2-(4-fluorophenyl)ethyl]-N'-(3-methylphenyl)urea

N-[2-(4-fluorophenyl)ethyl]-N'-(3-methylphenyl)urea

Cat. No.: B5481840
M. Wt: 272.32 g/mol
InChI Key: MYGYWEXOQDMDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-fluorophenyl)ethyl]-N’-(3-methylphenyl)urea” is a compound that could potentially be related to the family of fentanyl analogues . Fentanyl analogues are a group of synthetic opioids, many of which have been developed for legitimate medical use but some have been sold as designer drugs .


Synthesis Analysis

While specific synthesis methods for “N-[2-(4-fluorophenyl)ethyl]-N’-(3-methylphenyl)urea” were not found, ureas and thioureas can generally be synthesized by the reaction of amines with aromatic isocyanates and isothiocyanates .

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s important to note that fentanyl and its analogues are potent opioids and their misuse can lead to serious harm, including addiction and fatal overdose .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-12-3-2-4-15(11-12)19-16(20)18-10-9-13-5-7-14(17)8-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGYWEXOQDMDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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